Cas no 2034362-09-7 (3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione)

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- AKOS026689245
- F6474-1236
- 3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
- CHEMBL4896292
- 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- 2034362-09-7
- 3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione
-
- Inchi: 1S/C19H20N4O5/c24-16(7-10-22-12-20-15-4-2-1-3-14(15)18(22)26)21-8-5-13(6-9-21)23-17(25)11-28-19(23)27/h1-4,12-13H,5-11H2
- InChI Key: VVUQDPOPAKVVKG-UHFFFAOYSA-N
- SMILES: O1CC(N(C1=O)C1CCN(C(CCN2C=NC3C=CC=CC=3C2=O)=O)CC1)=O
Computed Properties
- Exact Mass: 384.14336975g/mol
- Monoisotopic Mass: 384.14336975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.6Ų
- XLogP3: 0.4
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-1236-3mg |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-5μmol |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-25mg |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-40mg |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-30mg |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-10μmol |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-20μmol |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-2mg |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-10mg |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6474-1236-20mg |
3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione |
2034362-09-7 | 90%+ | 20mg |
$99.0 | 2023-07-05 |
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione Related Literature
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
Recent Advances in the Study of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS: 2034362-09-7)
The compound 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS: 2034362-09-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique quinazolinone and oxazolidine-2,4-dione moieties, has attracted significant attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways, paving the way for its development as a novel therapeutic agent.
One of the key findings from recent research is the compound's ability to inhibit specific enzymatic targets involved in cancer cell proliferation. In vitro studies have demonstrated that 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione exhibits potent inhibitory activity against certain kinases, which are critical for signal transduction pathways in malignant cells. This inhibition leads to apoptosis and reduced tumor growth in preclinical models, suggesting its potential as an anti-cancer drug. Additionally, the compound's selectivity for cancer cells over normal cells has been a focal point, with recent data indicating a favorable therapeutic window.
Another area of investigation has been the compound's role in combating antibiotic-resistant bacterial strains. Researchers have identified that the oxazolidine-2,4-dione moiety confers activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies suggest that the compound interferes with bacterial protein synthesis, a novel target that could circumvent existing resistance mechanisms. These findings highlight the dual potential of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione in both oncology and infectious disease therapeutics.
From a synthetic chemistry perspective, recent advancements have optimized the production of this compound, addressing previous challenges related to yield and purity. New catalytic methods and green chemistry approaches have been employed to enhance the efficiency of the synthesis, making it more scalable for industrial applications. These improvements are critical for the compound's transition from laboratory research to clinical development.
In conclusion, 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione represents a multifaceted molecule with significant therapeutic potential. Ongoing research is expected to further elucidate its biological activities and optimize its pharmacological profile, bringing it closer to clinical trials. The compound's unique structural features and promising preclinical data underscore its importance in the current landscape of drug discovery and development.
2034362-09-7 (3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione) Related Products
- 66466-57-7(3-bromo-1,4-dichlorobutan-2-ol)
- 896368-42-6(N-5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-methanesulfonylbenzamide)
- 946222-97-5(2-bromo-N-{3,7-dimethyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}benzamide)
- 1396799-34-0(2-{4-2-hydroxy-2-(thiophen-2-yl)ethylpiperazin-1-yl}-N-(prop-2-en-1-yl)acetamide dihydrochloride)
- 1058498-19-3(3-{3-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylpropyl}-1-2-(trifluoromethyl)phenylurea)
- 1492609-22-9(3,3-dimethyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid)
- 2138033-22-2(2-(4-Nitrobenzenesulfonyl)-2,6-diazaspiro[4.5]decane)
- 2228537-48-0(4-amino-4-(furan-3-yl)cyclohexan-1-ol)
- 625376-59-2(Ethyl N-(2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)carbamate)
- 2229634-84-6(2-1-(2-{(tert-butoxy)carbonylamino}-5-fluorophenyl)cyclopropyl-2-methoxyacetic acid)




